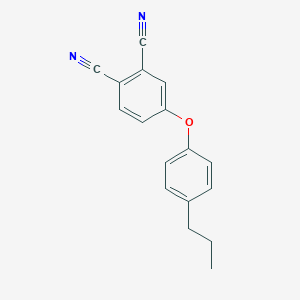
2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE is an organic compound with the molecular formula C17H14N2O It is a derivative of phthalonitrile, characterized by the presence of a propylphenoxy group attached to the phthalonitrile core
准备方法
Synthetic Routes and Reaction Conditions
2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE can be synthesized through a base-catalyzed nucleophilic aromatic substitution reaction. The process involves the reaction of 4-nitrophthalonitrile with 4-propylphenol in the presence of potassium carbonate (K2CO3) as a base in anhydrous dimethylformamide (DMF). The reaction proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, with reactions typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Standard oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-substituted phthalonitrile derivative.
科学研究应用
2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE has several scientific research applications:
Materials Science: It is used in the synthesis of phthalocyanine derivatives, which are important in the development of advanced materials such as organic semiconductors and photovoltaic cells.
Chemistry: The compound serves as a building block for the synthesis of various organic molecules and polymers.
Biology and Medicine: While specific biological applications are less documented, derivatives of phthalonitrile are explored for their potential in drug development and as bioactive molecules.
作用机制
The mechanism of action of 2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE primarily involves its reactivity towards nucleophiles and electrophiles. The nitrile groups in the compound can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
4-Phenoxyphthalonitrile: This compound is similar in structure but lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and solubility properties.
4-(4-Methylphenoxy)phthalonitrile: Similar to 2-CYANO-4-(4-PROPYLPHENOXY)PHENYL CYANIDE but with a methyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness
This compound is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C17H14N2O |
|---|---|
分子量 |
262.3g/mol |
IUPAC 名称 |
4-(4-propylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H14N2O/c1-2-3-13-4-7-16(8-5-13)20-17-9-6-14(11-18)15(10-17)12-19/h4-10H,2-3H2,1H3 |
InChI 键 |
OVYPYLXGYOASCJ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N |
规范 SMILES |
CCCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(2-thienylmethylene)amino]benzoate](/img/structure/B389985.png)
![2-(4-chlorophenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide](/img/structure/B389986.png)
![2-(2,4-dichlorophenoxy)-N'-[1-(1-naphthyl)ethylidene]acetohydrazide](/img/structure/B389988.png)
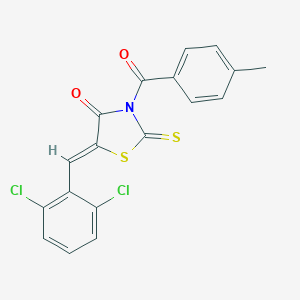


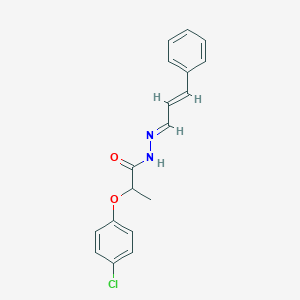
![2-[2-(4-bromobenzylidene)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B389994.png)
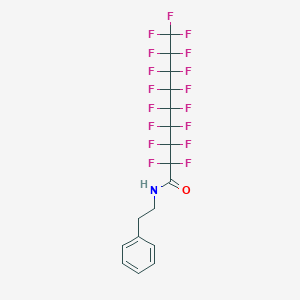


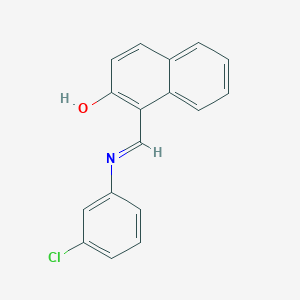
![2-[(2E)-2-benzylidenehydrazinyl]-4-(biphenyl-4-yl)-1,3-thiazole](/img/structure/B390005.png)
